High Proportion of Active Drug in Circulation Due to Minimal Acetylation
Sulfamethizole undergoes minimal metabolic acetylation (<5% of administered dose), preserving a higher fraction of active parent compound in circulation compared to other sulfonamides. In contrast, sulfadiazine undergoes N4-acetylation up to 40% of an administered dose, while sulfamethoxazole is acetylated to an intermediate degree . This metabolic distinction is pharmacologically consequential because N4-acetylated metabolites possess no antibacterial activity, exhibit higher plasma protein binding than parent compounds, and demonstrate reduced solubility in acidic urine, which increases the risk of crystalluria .
| Evidence Dimension | Fraction of dose acetylated (N4-acetylation) |
|---|---|
| Target Compound Data | Less than 5% acetylated; approximately 95% of dose remains unchanged |
| Comparator Or Baseline | Sulfadiazine: up to 40% acetylated; Sulfamethoxazole: intermediate acetylation |
| Quantified Difference | At least 8-fold lower acetylation rate vs. sulfadiazine |
| Conditions | Human pharmacokinetic studies following oral administration |
Why This Matters
Higher fraction of active drug enhances therapeutic predictability and reduces acetylator-phenotype-dependent variability in efficacy.
